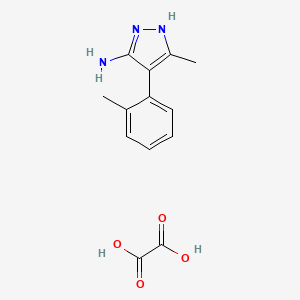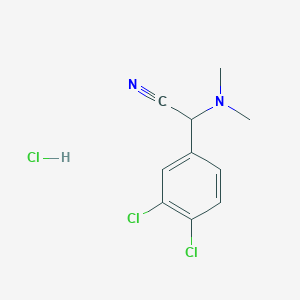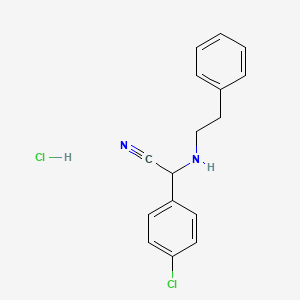![molecular formula C10H12Cl2F3N3 B1434141 1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride CAS No. 1432053-96-7](/img/structure/B1434141.png)
1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride
Overview
Description
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
This compound has been evaluated as part of a class of bis(heteroaryl)piperazines (BHAPs) for their potential to inhibit HIV-1 reverse transcriptase, an enzyme critical for the replication of the human immunodeficiency virus (HIV) (Romero et al., 1994).
Serotonin Binding and Turnover
Research has shown that derivatives of this compound can inhibit the binding of serotonin to brain membranes and affect serotonin turnover, demonstrating potential applications in neurological and psychiatric research (Fuller et al., 1978).
Peptide Derivatization in Mass Spectrometry
Piperazine-based derivatives, including those related to "1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine," have been used for carboxyl group derivatization in peptides. This enhances signal detection in mass spectrometry, aiding in proteomic research (Qiao et al., 2011).
Anticonvulsant and Antimicrobial Activities
Certain derivatives of this compound have shown potential anticonvulsant and antimicrobial activities, indicating possible applications in pharmacology and medicinal chemistry (Aytemir et al., 2004).
Androgen Receptor Downregulation
Research on compounds related to "1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine" has contributed to the development of androgen receptor downregulators, which have applications in treating prostate cancer (Bradbury et al., 2013).
Coordination Chemistry and Material Science
This compound and its derivatives have been used in the synthesis of coordination polymers, which have potential applications in material science and catalysis (Niu et al., 2001).
Synthesis of Rho Kinase Inhibitors
It has been involved in the synthesis of Rho kinase inhibitors, which are under investigation for treating central nervous system disorders (Wei et al., 2016).
Anti-Diabetic Drug Development
Derivatives have been synthesized and evaluated for their potential as anti-diabetic medications, particularly for inhibiting Dipeptidyl peptidase-4 (DPP-4) (Bindu et al., 2019).
properties
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3.ClH/c11-8-5-7(10(12,13)14)6-9(16-8)17-3-1-15-2-4-17;/h5-6,15H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVATXXJOCUDBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



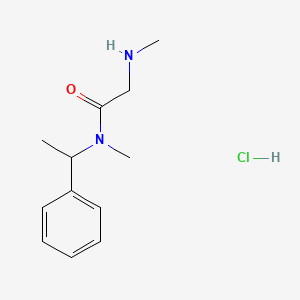
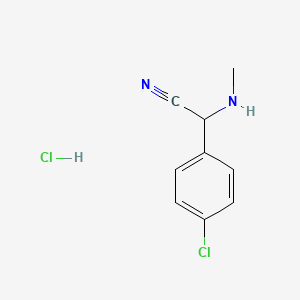
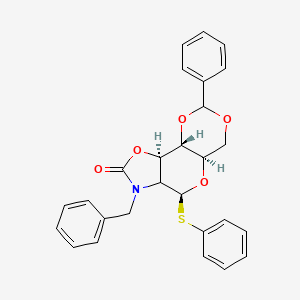
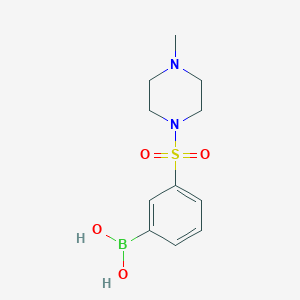
![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)
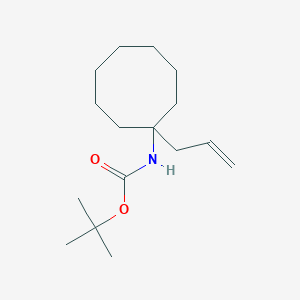

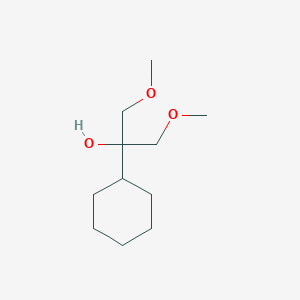

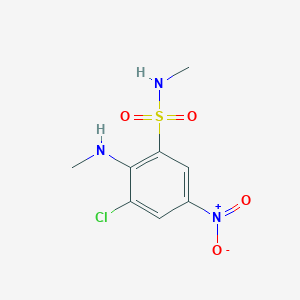
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)
